MFCD02332516
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Overview
Description
2-amino-N’-{(Z)-[2-(benzyloxy)phenyl]methylidene}-4-methyl-1,3-thiazole-5-carbohydrazide is a complex organic compound belonging to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N’-{(Z)-[2-(benzyloxy)phenyl]methylidene}-4-methyl-1,3-thiazole-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the amino and carbohydrazide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-amino-N’-{(Z)-[2-(benzyloxy)phenyl]methylidene}-4-methyl-1,3-thiazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The thiazole ring can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-amino-N’-{(Z)-[2-(benzyloxy)phenyl]methylidene}-4-methyl-1,3-thiazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates its potential use in developing new drugs for treating various diseases.
Industry: It can be used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N’-{(Z)-[2-(benzyloxy)phenyl]methylidene}-4-methyl-1,3-thiazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A simpler thiazole derivative with similar biological activities.
2-amino-1,3,4-thiadiazole: Another heterocyclic compound with comparable antimicrobial properties.
Uniqueness
What sets 2-amino-N’-{(Z)-[2-(benzyloxy)phenyl]methylidene}-4-methyl-1,3-thiazole-5-carbohydrazide apart is its unique structural features, which confer specific biological activities and potential therapeutic applications . Its ability to form stable complexes with various biological targets makes it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C19H18N4O2S |
---|---|
Molecular Weight |
366.4g/mol |
IUPAC Name |
2-amino-4-methyl-N-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O2S/c1-13-17(26-19(20)22-13)18(24)23-21-11-15-9-5-6-10-16(15)25-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H2,20,22)(H,23,24)/b21-11- |
InChI Key |
FRVBTUPATDHRKO-NHDPSOOVSA-N |
SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3 |
Isomeric SMILES |
CC1=C(SC(=N1)N)C(=O)N/N=C\C2=CC=CC=C2OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
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